5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

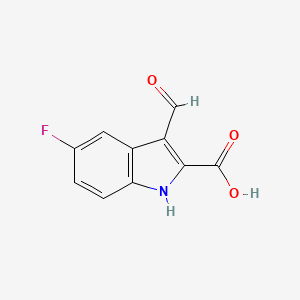

5-fluoro-3-formyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOABFLAUHGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom and reactive aldehyde and carboxylic acid functionalities makes this scaffold highly valuable for the development of novel therapeutic agents, including kinase inhibitors and antiviral compounds. This document details the prevalent and most reliable synthetic strategy, which hinges on the directed C3-formylation of a 5-fluoroindole-2-carboxylic acid precursor via the Vilsmeier-Haack reaction. We will explore the mechanistic underpinnings of this approach, provide validated, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis and application of this important intermediate.

Introduction: The Strategic Value of the 5-Fluoroindole Scaffold

Significance in Medicinal Chemistry

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] The strategic introduction of a fluorine atom onto this scaffold profoundly influences its physicochemical and biological properties. Fluorine, being the most electronegative element, can alter a molecule's pKa, metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] These modulations are often beneficial, leading to enhanced potency, improved pharmacokinetic profiles, and better bioavailability.[3][4] Consequently, fluorinated indoles are integral components in the development of treatments for a wide range of diseases, including cancer, HIV, and central nervous system disorders.[4][5][6]

Profile of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a trifunctional building block of significant synthetic utility. Its structure combines:

-

A 5-fluoroindole core , which imparts the aforementioned benefits of fluorination.

-

A C2-carboxylic acid , which can act as a handle for amide bond formation or as a directing group in electrophilic substitution reactions. It is a key feature for creating potent inhibitors, for instance, for HIV integrase.[7]

-

A C3-formyl (aldehyde) group , a versatile functional group that can participate in a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.

This unique combination makes the title compound a critical intermediate for constructing complex, biologically active molecules.

Retrosynthetic Analysis and Strategic Overview

The most logical and field-proven strategy for synthesizing 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid involves a two-step sequence starting from a suitable precursor. The key disconnection is at the C3-formyl group, which can be installed via an electrophilic formylation reaction.

Retrosynthetic Pathway:

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Materials:

-

5-Fluoro-1H-indole-2-carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate

-

Water

Procedure:

-

Vilsmeier Reagent Formation & Reaction:

-

In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10-15 eq) to 0 °C.

-

Slowly add POCl₃ (3.0-4.0 eq) dropwise to the DMF, maintaining the temperature between 0-10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Add solid 5-Fluoro-1H-indole-2-carboxylic acid (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. [7]

-

-

Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very cautiously and slowly, quench the reaction by adding crushed ice, followed by a pre-cooled saturated aqueous solution of sodium acetate or sodium carbonate until the pH is neutral (~7-8). This step hydrolyzes the iminium intermediate and neutralizes excess acid.

-

A precipitate will form. Stir the slurry for 1 hour in the ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake extensively with cold water, followed by a small amount of cold diethyl ether or ethanol to remove residual DMF.

-

Dry the product under high vacuum to afford 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

-

Expected Results:

| Parameter | Expected Value |

| Appearance | Light yellow to beige solid |

| Yield | 80-90% |

| Purity (by HPLC) | >95% |

| Melting Point | ~250-255 °C (with decomposition) |

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

| Technique | Expected Observations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid |

| ¹H NMR | Signals corresponding to indole NH, aromatic protons (showing coupling to fluorine), aldehyde proton (~10 ppm), and carboxylic acid proton (>12 ppm). |

| ¹⁹F NMR | A singlet or multiplet in the characteristic region for an aryl-fluoride. |

| ¹³C NMR | Resonances for carbonyl carbons (aldehyde and carboxylic acid), and aromatic carbons (including C-F coupling). |

| Mass Spec (ESI-) | [M-H]⁻ corresponding to a molecular weight of 208.03 g/mol for C₁₀H₅FNO₃. |

| IR Spectroscopy | Characteristic stretches for N-H, C=O (aldehyde and acid), and C-F bonds. |

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Quench reactions involving POCl₃ with extreme caution.

-

Strong Acids (HCl, H₂SO₄): Corrosive. Handle with appropriate PPE.

-

Diazonium Salts: Potentially explosive, especially when dry. Synthesize and use in solution without isolation. Keep reactions at low temperatures.

Conclusion

The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is reliably achieved through a two-stage process involving the formation of a 5-fluoroindole-2-carboxylic acid precursor followed by a high-yielding Vilsmeier-Haack formylation. This method is robust, scalable, and utilizes readily available starting materials. The resulting trifunctional product serves as a versatile platform for the synthesis of complex heterocyclic compounds, underscoring its importance in contemporary drug discovery and development programs. Careful control of reaction conditions, particularly temperature and stoichiometry, is critical for achieving optimal yield and purity.

References

-

Wikipedia. Japp–Klingemann reaction. Available from: [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

-

ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available from: [Link]

-

chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]

-

Slideshare. Japp klingemann reaction. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Available from: [Link]

- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available from: [Link]

-

MDPI. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

Frontiers. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available from: [Link]

-

Beilstein-Institut. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Available from: [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

-

RSC Publishing. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available from: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Introduction: Strategic Importance in Medicinal Chemistry

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a synthetic organic compound built upon the indole scaffold. The indole ring system is a quintessential "privileged scaffold" in drug discovery, forming the core of numerous natural products, alkaloids, and approved pharmaceuticals.[1][2][3] Its planar, aromatic, and electron-rich nature allows it to participate in various non-covalent interactions with biological targets.[1]

The strategic incorporation of specific functional groups onto this core dramatically modulates its physicochemical and pharmacological properties:

-

5-Fluoro Substitution: The introduction of a fluorine atom at the C-5 position is a common tactic in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity without causing major steric hindrance.[4][5] This can lead to improved pharmacokinetic profiles and enhanced biological activity.

-

Carboxylic Acid (C-2): The carboxyl group is a strong hydrogen bond donor and acceptor, often serving as a key interaction point with amino acid residues in protein active sites. It also imparts acidic properties, influencing the compound's solubility and ionization state at physiological pH.

-

Formyl Group (C-3): The aldehyde at the C-3 position, the most reactive site on the indole ring for electrophilic substitution, acts as a hydrogen bond acceptor and a potential reactive handle for further synthetic modifications or covalent interactions.[1][6]

This unique combination of functional groups makes 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid a molecule of significant interest for researchers developing novel therapeutic agents, particularly as an intermediate or a core fragment in library synthesis.[7][8] This guide provides a comprehensive overview of its core physicochemical properties and outlines the fundamental experimental protocols required for its thorough characterization.

Physicochemical Property Profile

Quantitative data for this specific molecule is not extensively published. The following table summarizes key identifiers and includes a combination of computed data and experimental values from structurally similar analogs to provide a scientifically grounded profile.

| Property | Value / Expected Range | Data Source / Analog |

| Molecular Formula | C₁₀H₆FNO₃ | - |

| Molecular Weight | 207.16 g/mol | - |

| Appearance | Expected to be a crystalline solid (e.g., off-white to yellow/brown powder) | Analog: 5-Fluoro-1H-indole-3-carboxylic acid[7] |

| Melting Point (°C) | >250 °C (Decomposition may occur) | Analog: 5-Fluoroindole-2-carboxylic acid (265-266 °C)[9] |

| pKa | Predicted ~3.5-4.5 (Carboxylic Acid), ~16-17 (Indole N-H) | General Indole Acids & Computational Prediction Principles[10][11] |

| Solubility | Insoluble in water; Soluble in aqueous base (e.g., NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General principles for organic acids[12][13] |

| Calculated logP | 1.8 - 2.4 | Predicted for similar structures[14] |

Experimental Characterization Protocols

Accurate characterization is paramount for any research or development program. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of the title compound.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental and rapid indicator of a crystalline solid's purity.[15] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities lead to a depressed and broadened melting range.[16][17] The capillary method using a calibrated digital apparatus (like a Mel-Temp) is the standard for accuracy and reproducibility.

Protocol Steps:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.[15]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.[18]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the block to cool. Using a fresh capillary, heat rapidly to ~20°C below the approximate melting point found in the previous step.

-

Data Acquisition: Decrease the heating rate to 1-2°C/min. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the precise determination at least twice. Consistent results validate the measurement.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Expertise & Experience: A compound's solubility dictates its suitability for biological assays, formulation strategies, and purification methods. A systematic approach using solvents of varying polarity and pH is essential. The acidic nature of the carboxylic acid group is the dominant factor in its aqueous solubility profile.

Protocol Steps:

-

Setup: Label a series of small test tubes for each solvent: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and a relevant organic solvent (e.g., Methanol, DMSO).

-

Sample Addition: Add a small, consistent amount of the compound (~10-20 mg) to each tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube.

-

Mixing: Agitate each tube vigorously for 30-60 seconds.[12]

-

Observation & Interpretation:

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Insoluble: The solid remains undissolved.

-

Water: Expected to be insoluble due to the large aromatic core.

-

5% HCl: Expected to be insoluble. The acidic medium will keep the carboxylic acid protonated.

-

5% NaOH & 5% NaHCO₃: Expected to be soluble. The bases will deprotonate the carboxylic acid (pKa ~3.5-4.5) to form a highly polar and water-soluble carboxylate salt.[19] Solubility in NaHCO₃ confirms it is a strong organic acid.[12]

-

Organic Solvents: Expected to be soluble in polar organic solvents like DMSO and alcohols.

-

-

Validation (Acid/Base Tests):

-

To the tube containing the dissolved sample in 5% NaOH, add 6M HCl dropwise until the solution is acidic (test with pH paper). The original, insoluble compound should precipitate out, confirming the acid-base reaction.[20]

-

Workflow Visualization:

Caption: Systematic Solubility Testing Workflow.

Spectroscopic Identification

Expertise & Experience: Spectroscopy provides an unambiguous structural fingerprint of the molecule. A combination of NMR, FT-IR, and Mass Spectrometry is required for complete characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: (Expected in DMSO-d₆)

-

Indole N-H: A broad singlet, downfield (>11 ppm).

-

Carboxylic Acid O-H: A very broad singlet, highly downfield (>12 ppm).

-

Aldehyde C-H: A sharp singlet (~9.5-10.5 ppm).

-

Aromatic Protons: Complex multiplets in the aromatic region (7.0-8.0 ppm). The fluorine atom at C-5 will cause characteristic splitting (coupling) of adjacent protons (H-4 and H-6), which is a key diagnostic feature.[21]

-

-

¹³C NMR: (Expected in DMSO-d₆)

-

Carboxylic Carbonyl: ~160-170 ppm.

-

Aldehyde Carbonyl: ~185-195 ppm.

-

Aromatic Carbons: Multiple signals between 100-140 ppm. The carbon directly bonded to fluorine (C-5) will show a large one-bond coupling constant (¹Jcf), and adjacent carbons will show smaller two- and three-bond couplings.

-

-

¹⁹F NMR:

-

A single resonance, providing definitive proof of the fluorine's presence and electronic environment. This technique is highly sensitive and provides a clean spectrum, as ¹⁹F is naturally 100% abundant.[22]

-

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups based on their vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹.[23]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1700 cm⁻¹, often distinguishable from the acid carbonyl.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1250 cm⁻¹ region.

C. Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

-

Method: Electrospray Ionization (ESI) is typically used for polar, non-volatile molecules like this.

-

Expected M/Z: In negative ion mode, the most prominent peak will be the deprotonated molecule [M-H]⁻ at m/z 206.15. In positive ion mode, [M+H]⁺ at m/z 208.17 or [M+Na]⁺ at m/z 230.15 may be observed.

-

High-Resolution MS (HRMS): This technique can confirm the molecular formula to within a few parts per million by providing a highly accurate mass measurement (e.g., C₁₀H₆FNO₃, calculated exact mass: 207.0332).

-

Isotopic Pattern: Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic M+2 peak like chlorine or bromine.[24][25]

Conclusion

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a strategically designed molecule with significant potential in chemical and pharmaceutical research. While comprehensive published data on this exact compound is limited, its physicochemical properties can be reliably predicted based on its constituent functional groups and data from close structural analogs. The experimental protocols detailed in this guide—covering melting point, solubility, and multi-technique spectroscopy—provide a robust, self-validating framework for researchers to thoroughly characterize this compound. This essential data is the foundation for its successful application in drug discovery, process development, and materials science.

References

- Melting point determin

- DETERMINATION OF MELTING POINTS. (n.d.). Mansoura University.

- What is Melting Point? (n.d.). Mettler Toledo.

- Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. (n.d.).

- experiment (1) determination of melting points. (2021). Course Hero.

- Experiment 2 # Solubility 13. (n.d.). Bellevue College.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). De Anza College.

- Melting Point Determination of Solid Organic Compounds. (2017). JoVE.

- INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis and characterization of 5-fluoroindole deriv

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- A manifold implications of indole and its derivatives: A brief Review. (n.d.).

- 5-Fluoroindole. (n.d.). PubChem.

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2007).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis.

- Indole-2-carboxylic acid. (n.d.). PubChem.

- Indole-2-carboxylic acid(1477-50-5)IR1. (n.d.). ChemicalBook.

- 5-fluoro-1H-indole-3-carboxylic acid. (n.d.). PubChem.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024).

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021).

- 5-Fluoroindole. (n.d.). Ossila.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021). PubMed Central.

- Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applic

- 5-fluoro-1H-indole-3-carbaldehyde. (n.d.). PubChem.

- 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Synthesis of 5-Fluoroindole-5-13C. (2023). Diva-portal.org.

- Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solv

- Preparation and Properties of INDOLE. (n.d.). SlideShare.

- 5-Fluoroindole-3-carboxaldehyde. (n.d.). Chem-Impex.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). PubMed Central.

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). SpringerLink.

- Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2022). Frontiers in Chemistry.

- Organic Compounds Containing Halogen

- Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. (2017). Schlegel Group.

- 5-Fluoroindole-2-carboxylic acid. (n.d.). CAS Common Chemistry.

- How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase.

- 5-Fluoro-3-(1H-indol-3-ylmethyl). (n.d.).

- Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI.

- Mass spectrometry of halogen-containing organic compounds. (1985).

- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). Frontiers in Chemistry.

- Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul

- Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (2003). RSC Publishing.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uop.edu.pk [uop.edu.pk]

- 7. innospk.com [innospk.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. mt.com [mt.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 19. scribd.com [scribd.com]

- 20. bellevuecollege.edu [bellevuecollege.edu]

- 21. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR [m.chemicalbook.com]

- 22. diva-portal.org [diva-portal.org]

- 23. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. tutorchase.com [tutorchase.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

A guide for researchers, scientists, and drug development professionals on the core biological activities of indole-2-carboxylic acid derivatives and the projected mechanism of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet under-investigated derivative, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid . While direct studies on the mechanism of action of this particular compound are not extensively available in the current literature, by examining the activities of structurally related indole-2-carboxylic acid derivatives, we can infer a number of plausible biological targets and mechanisms.

The presence of a carboxylic acid at the 2-position, a formyl group at the 3-position, and a fluorine atom at the 5-position suggests a molecule designed for specific interactions within biological systems. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.[2] This guide will, therefore, present a series of well-supported hypotheses on the mechanism of action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, drawing from established research on related compounds. We will explore potential roles in enzymatic inhibition and other cellular interactions, and propose a comprehensive research framework to elucidate its precise biological function.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the recurring biological activities of indole-2-carboxylic acid derivatives, we propose three primary putative mechanisms of action for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

-

Inhibition of HIV-1 Integrase

-

Dual Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

-

Inhibition of α-Glucosidase

HIV-1 Integrase Inhibition: A Plausible Antiviral Role

A significant body of research has identified indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[3][4][5] The strand transfer step, catalyzed by integrase, is a critical process for the integration of the viral genome into the host cell's DNA.

The Core Mechanism: The inhibitory action of these compounds is centered on the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site.[3][4][5] These divalent cations are essential for the catalytic activity of integrase. The indole-2-carboxylic acid scaffold, with its carboxyl group, can effectively coordinate with these Mg²⁺ ions, thus blocking the enzyme's function.[3][4]

Structural Considerations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

-

The indole-2-carboxylic acid core is the primary pharmacophore responsible for Mg²⁺ chelation.

-

The 5-fluoro substitution can potentially enhance binding affinity through favorable interactions with the enzyme's active site residues and may improve metabolic stability.

-

The 3-formyl group could provide an additional point of interaction within the active site, potentially increasing potency and selectivity.

Proposed Binding Mode:

Caption: Putative chelation of Mg²⁺ ions in the HIV-1 integrase active site.

Dual IDO1/TDO Inhibition: An Immunomodulatory and Anticancer Avenue

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Overexpression of these enzymes is a hallmark of many cancers, contributing to an immunosuppressive tumor microenvironment. Therefore, dual inhibitors of IDO1 and TDO are actively being pursued as promising cancer immunotherapies.

The Core Mechanism: Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[6] The mechanism of inhibition is believed to involve the binding of the indole scaffold to the active site of the enzymes, preventing the binding of the natural substrate, tryptophan.

Structural Considerations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

-

The indole-2-carboxylic acid scaffold mimics the indole portion of the natural substrate, tryptophan.

-

The 5-fluoro substitution could enhance binding affinity and selectivity.

-

The 3-formyl group may form specific interactions with active site residues, contributing to the inhibitory activity.

Proposed Inhibitory Action:

Caption: Competitive inhibition of IDO1/TDO by the indole-2-carboxylic acid derivative.

α-Glucosidase Inhibition: A Potential Antidiabetic Application

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into glucose. Inhibitors of this enzyme are used in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.

The Core Mechanism: Derivatives of 5-fluoro-2-oxindole, a structurally related compound, have been shown to be effective α-glucosidase inhibitors.[2] These compounds act in a reversible and mixed-inhibition manner.[2] While the exact binding mode is not fully elucidated, it is believed to involve interactions with the active site of the enzyme, preventing the binding of carbohydrate substrates.

Structural Considerations for 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid:

-

The fluorinated indole core is a common feature in known α-glucosidase inhibitors from this chemical class.

-

The carboxylic acid and formyl groups could form hydrogen bonds and other interactions with the enzyme's active site, contributing to the inhibitory effect.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate these hypotheses and determine the precise mechanism of action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, a systematic experimental approach is required.

Workflow 1: Enzymatic Assays

A battery of in vitro enzymatic assays should be conducted to assess the inhibitory activity of the compound against the hypothesized targets.

Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme Preparation: Obtain purified recombinant human enzymes (HIV-1 integrase, IDO1, TDO, and α-glucosidase).

-

Substrate and Compound Preparation: Prepare stock solutions of the respective substrates and a dilution series of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound in an appropriate buffer. Include positive (known inhibitor) and negative (vehicle) controls.

-

Detection: Use a suitable detection method to measure the rate of product formation (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the IC₅₀ value for each enzyme by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

| Target Enzyme | Substrate | Detection Method | Known Inhibitor (Positive Control) |

| HIV-1 Integrase | Labeled DNA oligonucleotides | Fluorescence Resonance Energy Transfer (FRET) | Raltegravir |

| IDO1 / TDO | L-Tryptophan | HPLC or Spectrophotometry (Kynurenine detection) | Epacadostat |

| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | Spectrophotometry (p-Nitrophenol detection) | Acarbose |

Workflow 2: Kinetic Studies

For any confirmed inhibitory activity, kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Experimental Protocol: Enzyme Kinetics

-

Varying Substrate and Inhibitor Concentrations: Perform the enzyme inhibition assay with a range of fixed inhibitor concentrations and varying substrate concentrations.

-

Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will reveal the mode of inhibition.

Workflow 3: Structural Biology Studies

To gain insight into the molecular interactions between the compound and its target, structural biology techniques are invaluable.

Experimental Protocol: X-ray Crystallography

-

Protein Crystallization: Crystallize the target enzyme in the presence of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

-

X-ray Diffraction: Collect X-ray diffraction data from the co-crystals.

-

Structure Determination: Solve the three-dimensional structure to visualize the binding mode of the compound in the enzyme's active site.

Workflow 4: Cellular Assays

To confirm the biological activity in a cellular context, appropriate cell-based assays should be conducted.

Experimental Protocol: Cell-Based Assays

-

HIV-1 Infectivity Assay: Use a cell line susceptible to HIV-1 infection (e.g., TZM-bl cells) to assess the ability of the compound to inhibit viral replication.

-

IDO1/TDO Cellular Activity Assay: Utilize a cell line that expresses IDO1 or TDO (e.g., IFN-γ stimulated cancer cell lines) and measure the conversion of tryptophan to kynurenine in the presence of the compound.

-

Cellular Glucose Uptake Assay: Employ a relevant cell line (e.g., adipocytes or muscle cells) to evaluate the effect of the compound on glucose uptake.

Conclusion

While the precise mechanism of action of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid remains to be definitively elucidated, its structural features strongly suggest its potential as a modulator of several key biological targets. The proposed mechanisms, including inhibition of HIV-1 integrase, dual inhibition of IDO1/TDO, and inhibition of α-glucosidase, are all supported by substantial evidence from studies on closely related indole-2-carboxylic acid derivatives. The outlined experimental workflows provide a clear and logical path forward for the comprehensive investigation of this promising compound. Further research in these areas will be crucial to unlocking the full therapeutic potential of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid and its analogs.

References

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indolones. European Journal of Medicinal Chemistry. [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. Penghui Synthesis. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

-

5-fluoro-1H-indole-3-carboxylic acid | C9H6FNO2 - PubChem. PubChem. [Link]

-

5-Fluoroindole-2-carboxylic acid | C9H6FNO2 - PubChem. PubChem. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. RSC Advances. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

-

Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

Sources

- 1. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel synthetic compound, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is not yet publicly available, a thorough examination of its constituent chemical moieties—the 5-fluoroindole core, the 3-formyl group, and the 2-carboxylic acid function—allows for a scientifically grounded forecast of its potential pharmacological profile. This document synthesizes existing knowledge on related indole derivatives to propose likely mechanisms of action, suggest robust experimental workflows for characterization, and identify promising therapeutic avenues. We project that this compound will exhibit a multifaceted biological profile, with potential applications in oncology, immunology, and infectious diseases.

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of drug discovery, recognized for its remarkable versatility and presence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique bicyclic aromatic structure, consisting of a fused benzene and pyrrole ring, allows it to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to interact with a wide array of biological targets through hydrogen bonding, pi-stacking, and hydrophobic interactions.[3] This has led to the development of indole-based drugs with a vast range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][4]

The strategic functionalization of the indole ring is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. The introduction of a fluorine atom, for instance, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[5] Similarly, the addition of formyl and carboxylic acid groups introduces reactive handles for further chemical modification and provides key interaction points with biological macromolecules. This guide will deconstruct 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid to predict its biological potential based on the established roles of these functional groups.

Molecular Architecture and Predicted Physicochemical Properties

The structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid combines three key functional groups on the indole scaffold, each expected to contribute to its overall biological activity.

-

5-Fluoroindole Core : The fluorine atom at the C5 position is anticipated to increase the molecule's metabolic stability and lipophilicity, potentially enhancing cell permeability and bioavailability.[5] Fluorination at this position has been linked to enhanced potency in various contexts, including anticancer and antiviral activities.[6]

-

3-Formyl Group (Indole-3-carboxaldehyde) : This group is known to be a metabolite of tryptophan with inherent biological activity. Indole-3-carboxaldehyde has demonstrated anti-inflammatory properties and acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in regulating immune responses at mucosal surfaces.[7][8] This aldehyde also serves as a critical synthetic intermediate for generating more complex derivatives.[9]

-

2-Carboxylic Acid Group : The presence of a carboxylic acid at the C2 position is a key feature in several bioactive indole derivatives. This group can act as a metal chelator, a feature exploited in the design of HIV-1 integrase inhibitors where it coordinates with magnesium ions in the enzyme's active site.[10] It also provides a crucial anchor for binding to various receptors and enzymes.[11]

A summary of the predicted contributions of each functional group is presented in Table 1.

| Functional Group | Position | Predicted Contribution to Biological Activity |

| Fluorine | C5 | Enhanced metabolic stability, increased lipophilicity, potential for improved binding affinity.[5] |

| Formyl | C3 | Potential for anti-inflammatory activity via AhR agonism, synthetic handle for derivatization.[7][8] |

| Carboxylic Acid | C2 | Key binding moiety, potential for metal chelation (e.g., in enzyme active sites), hydrogen bonding interactions.[10] |

Hypothesized Biological Activities and Mechanisms of Action

Based on the analysis of its structural components, we hypothesize that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid will exhibit a range of biological activities.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1] The 5-fluoro substitution, in particular, is a common feature in potent anticancer agents. We predict that this compound could exert its anticancer effects through several mechanisms:

-

Kinase Inhibition : Many indole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer. The molecule could potentially bind to the ATP-binding pocket of various kinases.

-

Tubulin Polymerization Inhibition : Certain indole-containing compounds are known to interfere with microtubule dynamics, a validated anticancer strategy.

-

Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory and Immunomodulatory Activity

The presence of the indole-3-carboxaldehyde moiety strongly suggests a potential for anti-inflammatory and immunomodulatory effects.[7][9]

-

Aryl Hydrocarbon Receptor (AhR) Agonism : The compound may act as an agonist at the AhR, leading to the production of the anti-inflammatory cytokine IL-22.[8] This could be particularly relevant for inflammatory conditions of the gut and other mucosal surfaces.

A proposed signaling pathway for AhR-mediated anti-inflammatory activity is depicted in the following diagram:

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic Acid Derivatives

This guide provides a comprehensive overview of the synthesis of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom and a formyl group can significantly modulate their pharmacological properties.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated and Formylated Indoles

The indole ring system is a core structural motif in a vast array of natural products and synthetic compounds with diverse biological activities.[1] The strategic functionalization of the indole nucleus is a cornerstone of medicinal chemistry. The introduction of a fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

The 3-formyl group is a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.[3] It can participate in reactions such as reductions, oxidations, and carbon-carbon or carbon-nitrogen bond formations, providing access to a rich diversity of more complex indole derivatives.[3] Consequently, 5-fluoro-3-formyl-1H-indole-2-carboxylic acid and its esters are valuable intermediates for the synthesis of novel therapeutic agents, including potential HIV-1 integrase inhibitors and compounds with antimicrobial or anticonvulsant properties.[4][5][6]

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The most direct and widely employed method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10][11]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.

Step 1: Formation of the Vilsmeier Reagent

DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent.[11]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Step 2: Electrophilic Aromatic Substitution

The electron-rich indole nucleus, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 3-formylindole.[12]

Caption: Vilsmeier-Haack formylation of a 5-fluoro-1H-indole-2-carboxylate.

Experimental Protocols

Synthesis of Ethyl 5-Fluoro-1H-indole-2-carboxylate

The synthesis of the target molecule often begins with the preparation of the corresponding indole-2-carboxylate ester. A common route is the Fischer indole synthesis, which involves the condensation of an appropriately substituted arylhydrazine with an α-ketoester, followed by cyclization.

Protocol:

-

Reaction Setup: To a solution of ethyl 5-fluoro-1H-indole-2-carboxylate in DMF, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Reaction Progression: Stir the mixture at room temperature for a specified duration (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][13]

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a base, such as an aqueous solution of sodium carbonate or sodium bicarbonate, to a pH of approximately 8.[5][13]

-

Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5][13]

| Reactant | Reagents | Conditions | Yield | Reference |

| Ethyl 6-bromo-1H-indole-2-carboxylate | POCl₃, DMF | Room temperature to reflux, 4h | 87% | [13] |

| Ethyl 5-nitro-1H-indole-2-carboxylate | POCl₃, DMF | Room temperature to reflux, 4h | - | [5] |

Note: The yields can vary depending on the specific substrate and reaction scale.

Further Derivatization of the 3-Formyl Group

The synthesized 3-formylindole is a versatile intermediate for the creation of a diverse library of compounds.

Example: Reductive Amination

The aldehyde can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

Protocol:

-

Imine Formation: Dissolve the 3-formylindole derivative in a suitable solvent (e.g., methanol, dichloroethane). Add the desired amine and a catalytic amount of acetic acid. Stir at room temperature until imine formation is complete (monitored by TLC).

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography.

Alternative Formylation Methods

While the Vilsmeier-Haack reaction is a robust method, other strategies for indole C3-formylation have been developed, some offering milder conditions or different substrate scopes.

-

Visible-Light-Promoted Formylation: This method uses a photoredox catalyst, such as Eosin Y, with a carbon source like tetramethylethylenediamine (TMEDA) and air as the oxidant. This approach offers mild reaction conditions and is environmentally friendly.[14]

-

Iron-Catalyzed Formylation: An iron-catalyzed C3-formylation of indoles has been reported using formaldehyde and aqueous ammonia with air as the oxidant. This method utilizes a cheap and non-toxic catalyst.[15]

-

Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles using trimethyl orthoformate as the formyl source.[3]

Conclusion

The synthesis of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid derivatives is a critical process in the development of new chemical entities with potential therapeutic applications. The Vilsmeier-Haack reaction remains a cornerstone for the C3-formylation of the indole ring, offering a reliable and scalable route to these valuable intermediates. The continued exploration of novel, milder, and more sustainable formylation methods will undoubtedly further empower medicinal chemists in their quest for innovative drug candidates. The versatility of the 3-formyl group ensures that these building blocks will continue to be of high importance in the synthesis of complex and biologically active molecules.

References

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

-

Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674. Retrieved January 17, 2026, from [Link]

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega. (2023). Retrieved January 17, 2026, from [Link]

-

Al-Hourani, B. J., El-Safadi, R. E., Taha, M. O., & Al-Qirim, T. A. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2955. Retrieved January 17, 2026, from [Link]

-

(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Bourguignon, J.-J., Collot, V., Schmitt, M., & Marwah, P. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12), 2823. Retrieved January 17, 2026, from [Link]

-

Plausible mechanism for formylation and chlorination of indole ring - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2022). Retrieved January 17, 2026, from [Link]

-

Exploring 5-Fluoro-1H-indole-3-carboxylic Acid: Properties and Applications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 5-Fluoroindole-5-13C - Diva-portal.org. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 5-fluoro-1H-indole-2-carboxamides from un-substituted and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 17, 2026, from [Link]

-

5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a synthetic heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its indole scaffold is a common motif in pharmacologically active molecules, and the specific substitutions—a fluorine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid at the 2-position—create a unique electronic and structural profile. This guide provides an in-depth exploration of the spectroscopic techniques used to characterize this molecule, offering both theoretical predictions and practical, field-tested methodologies. The causality behind experimental choices is emphasized to provide a robust, self-validating framework for analysis.

The structural complexity and potential for intermolecular interactions, such as hydrogen bonding, make a multi-faceted spectroscopic approach essential for unambiguous characterization. This document will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key functional groups—the indole ring, the electron-withdrawing formyl and carboxylic acid groups, and the electronegative fluorine atom—all contribute distinct signatures to the various spectra.

Caption: Molecular structure of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The electron-withdrawing nature of the formyl and carboxylic acid groups, along with the fluorine substitution, will significantly influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| N-H | 11.0 - 13.0 | br s | - | The indole N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| COOH | 12.0 - 14.0 | br s | - | The carboxylic acid proton is highly deshielded and exchanges readily, resulting in a broad singlet.[1] |

| CHO | 9.5 - 10.5 | s | - | The aldehyde proton is strongly deshielded by the carbonyl group and will appear as a singlet. |

| H4 | 7.8 - 8.2 | dd | J(H4-F5) ≈ 4-5 Hz, J(H4-H6) ≈ 2-3 Hz | H4 is ortho to the electron-withdrawing formyl group and will be deshielded. It will show coupling to the fluorine at C5 and a smaller meta-coupling to H6. |

| H6 | 7.2 - 7.6 | dd | J(H6-F5) ≈ 9-10 Hz, J(H6-H7) ≈ 8-9 Hz | H6 is coupled to the adjacent H7 and the fluorine at C5. The coupling to fluorine will be larger than that of H4. |

| H7 | 7.4 - 7.8 | d | J(H7-H6) ≈ 8-9 Hz | H7 is coupled to the adjacent H6. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it will dissolve the polar carboxylic acid and allow for the observation of the acidic N-H and COOH protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| COOH | 160 - 170 | The carboxylic acid carbonyl carbon is deshielded. |

| CHO | 180 - 190 | The aldehyde carbonyl carbon is highly deshielded. |

| C2 | 135 - 145 | C2 is attached to the electron-withdrawing carboxylic acid and is part of the indole ring. |

| C3 | 115 - 125 | C3 is attached to the electron-withdrawing formyl group. |

| C3a | 125 - 135 | Bridgehead carbon. |

| C4 | 110 - 120 (d, J(C4-F5) ≈ 25 Hz) | C4 is ortho to the fluorine and will show a large C-F coupling. |

| C5 | 155 - 165 (d, J(C5-F) ≈ 240 Hz) | C5 is directly attached to the fluorine, resulting in a very large one-bond C-F coupling and a significant downfield shift.[2] |

| C6 | 110 - 120 (d, J(C6-F5) ≈ 25 Hz) | C6 is ortho to the fluorine and will show a large C-F coupling. |

| C7 | 120 - 130 | Aromatic carbon. |

| C7a | 130 - 140 | Bridgehead carbon. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz, followed by phase and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a single peak for the fluorine atom in the molecule. The chemical shift of this peak is very sensitive to the electronic environment.[3]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Justification |

| F5 | -110 to -130 | The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. This range is typical for 5-fluoroindole derivatives. |

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Acquisition Parameters:

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-128.

-

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used.

Caption: A generalized workflow for the NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid will be dominated by the vibrations of the O-H, N-H, and C=O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad | The O-H bond in the carboxylic acid dimer is involved in strong hydrogen bonding, leading to a very broad absorption band.[4][5] |

| N-H stretch (Indole) | 3300-3400 | Medium, Sharp | The N-H stretching vibration of the indole ring.[6] |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Stretching vibrations of the C-H bonds on the indole ring. |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | The carbonyl stretch of the carboxylic acid, which is part of a conjugated system and involved in hydrogen bonding.[4] |

| C=O stretch (Aldehyde) | 1660-1690 | Strong | The aldehyde carbonyl is conjugated with the indole ring, which lowers its stretching frequency. |

| C=C stretch (Aromatic) | 1450-1600 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-F stretch | 1200-1250 | Strong | The C-F bond stretch is typically a strong absorption in this region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR accessory or sample holder for KBr pellets.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

-

Data Acquisition and Processing: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. The background is automatically subtracted by the instrument software.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system has characteristic π → π* transitions. The substituents will cause a shift in the absorption maxima (λ_max).

The UV spectrum of indole derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions.[7] For indole-2-carboxylic acid in an aqueous solution, these bands are observed around 270 nm and 216 nm.[8][9] The presence of the electron-withdrawing formyl group and the fluorine atom is expected to cause a bathochromic (red) shift of these absorptions.

Predicted UV-Vis Absorption

-

λ_max 1: ~280-300 nm

-

λ_max 2: ~220-240 nm

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

-

Instrument Setup:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Scan the spectrum from approximately 400 nm down to 200 nm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometric Data

-

Molecular Formula: C₁₀H₆FNO₃

-

Molecular Weight: 207.16 g/mol

-

Expected Molecular Ion Peak ([M]⁺ or [M+H]⁺): m/z 207 or 208 (for ESI)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Loss of -OH (m/z 190): From the carboxylic acid group.

-

Loss of -COOH (m/z 162): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of -CHO (m/z 178): From the formyl group.

-

Further fragmentation of the indole ring.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL.

-

Instrumentation and Method:

-

Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule and will likely produce a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used, especially with GC-MS if the compound is derivatized to be more volatile, and will provide more fragmentation information.

-

Mass Analyzer: A Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into an LC-MS system. Acquire the mass spectrum over a range of m/z 50-500.

Conclusion

References

- Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-c

- Indole-2-carboxylic acid, 2-(o-chlorobenzyl)hydrazide - Optional[UV-VIS] - Spectrum. SpectraBase.

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). ANU Open Research.

- Fluorine labeling of proteins for NMR studies. UCLA.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (1999).

- Synthesis of 5-Fluoroindole-5-13C. (2023). Diva-portal.org.

- UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020).

- 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 3-formyl-1h-indole-5-carboxylic acid methyl ester(197506-83-5) 1 h nmr. ChemicalBook.

- 3-Formyl-1H-indole-2-carboxylicacid | C10H7NO3 | MD Topology | NMR | X-Ray.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E.

- 5-fluoro-1H-indole-3-carboxylic acid. PubChem.

- Synthesis and Infrared Spectra of Some Indole Compounds. (1958). The Journal of Organic Chemistry.

- The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- 5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem.

- 5-fluoro-1H-indole-3-carbaldehyde. PubChem.

- Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. (2012).

- 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum. ChemicalBook.

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.

- 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid.

- 5-Fluoro-1H-indole-2-carbaldehyde. Chemsrc.

- 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.

Sources

- 1. 5-Fluoroindole-2-carboxylic acid(399-76-8) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]